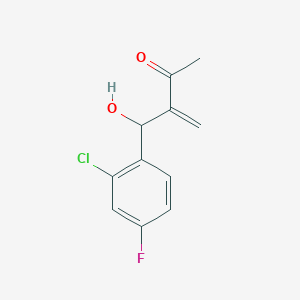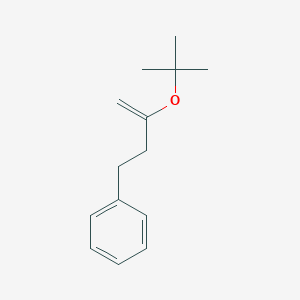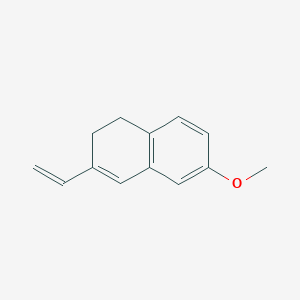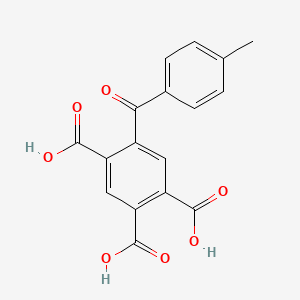
2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene- is an organic compound with a complex structure that includes a butanone backbone substituted with a 2-chloro-4-fluorophenyl group, a hydroxy group, and a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene- typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluoroaniline with butanone in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions, including oxidation and substitution, to introduce the hydroxy and methylene groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Butanone, 4-(2-chloro-4-fluorophenyl)-: Lacks the hydroxy and methylene groups.
2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-: Lacks the methylene group.
2-Butanone, 4-(2-chloro-4-fluorophenyl)-3-methylene-: Lacks the hydroxy group.
Uniqueness
The presence of both the hydroxy and methylene groups in 2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene- makes it unique compared to its similar compounds.
Propiedades
Número CAS |
918625-87-3 |
|---|---|
Fórmula molecular |
C11H10ClFO2 |
Peso molecular |
228.65 g/mol |
Nombre IUPAC |
3-[(2-chloro-4-fluorophenyl)-hydroxymethyl]but-3-en-2-one |
InChI |
InChI=1S/C11H10ClFO2/c1-6(7(2)14)11(15)9-4-3-8(13)5-10(9)12/h3-5,11,15H,1H2,2H3 |
Clave InChI |
JBZFVCBGEVIJQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=C)C(C1=C(C=C(C=C1)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]-](/img/structure/B14202703.png)
![Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-](/img/structure/B14202710.png)

![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)




![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)




![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
